![molecular formula C18H22N4O2 B4539538 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4539538.png)
5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazole carboxamides involves a multistep process, typically starting from basic precursors such as pyrazole, indole, and appropriate carboxylic acids or their derivatives. For instance, Martins et al. (2002) reported the one-pot synthesis of pyrazole carboxamides, which could be relevant to the synthesis of the compound (Martins et al., 2002). Similarly, Reddy et al. (2022) described a synthetic route for chloro-indole substituted pyrazole carboxamides, highlighting the versatility of synthetic approaches for such compounds (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. Prabhuswamy et al. (2016) conducted crystal structure and Hirshfeld surface analysis of a related pyrazole carboxamide compound, providing insights into the intermolecular interactions and molecular conformation (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazole carboxamides can undergo various chemical reactions, including N-alkylation, acylation, and coupling reactions, due to the reactive sites present on both the pyrazole ring and the carboxamide group. These reactions can significantly alter the chemical and physical properties of the compounds, leading to derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of pyrazole carboxamides, such as solubility, melting point, and crystallinity, are influenced by the specific substituents on the pyrazole ring and the carboxamide group. The crystal structure analysis, as performed by Kumara et al. (2018), can provide valuable information regarding the solid-state properties of these compounds (Kumara et al., 2018).
properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N,N-diethyl-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-21(5-2)17(23)14-12-16(20(3)19-14)18(24)22-11-10-13-8-6-7-9-15(13)22/h6-9,12H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBVPHDLALXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)N2CCC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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